2-Butyl-1-octanol
Overview
Description
2-Butyl-1-octanol is an organic compound with the molecular formula C₁₂H₂₆O. It is a long-chain alcohol known for its use in various industrial and chemical applications. This compound is also referred to as 2-butyloctanol or isododecyl alcohol .
Mechanism of Action
Target of Action
2-Butyl-1-octanol, also known as 2-butyloctyl alcohol, is a long-chain monohydroxy alcohol . The primary targets of this compound are non-polar solutes in the aqueous phase. The compound’s non-polar alkyl chain interacts favorably with these solutes, drawing them into the organic phase.
Mode of Action
The mode of action of this compound is based on the principle of differential solubility. Its non-polar alkyl chain interacts favorably with non-polar solutes in the aqueous phase, drawing them into the organic phase. This interaction leads to the extraction of the solutes from the aqueous phase, which can be useful in various applications such as solvent extraction .
Biochemical Pathways
It is known that long-chain alcohols like this compound can disrupt lipid bilayers and affect membrane fluidity . This could potentially impact a variety of cellular processes and biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a solvent. By extracting non-polar solutes from the aqueous phase, this compound can influence the concentration of these solutes and potentially disrupt their normal function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other solvents or chemicals can affect its solvent extraction efficiency. Additionally, temperature and pH can impact its stability and efficacy .
Biochemical Analysis
Metabolic Pathways
The metabolic pathways involving 2-Butyl-1-octanol are not well-characterized. It’s possible that it interacts with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyl-1-octanol can be synthesized through the reaction of 1-octanol with butyl chloride in the presence of a suitable catalyst. The reaction typically requires controlled temperatures and may involve the use of solvents to facilitate the process .
Industrial Production Methods: In industrial settings, this compound is produced via the Guerbet reaction, which involves the self-condensation of primary alcohols in the presence of a catalyst. This method is efficient for producing higher molecular weight alcohols and is widely used in the chemical industry .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydrogen halides, acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Butyl-1-octanol has diverse applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the production of surfactants and plasticizers.
Biology: Utilized in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Applied in the manufacture of coatings, lubricants, and as an extraction solvent in various industrial processes
Comparison with Similar Compounds
2-Ethyl-1-hexanol: Another long-chain alcohol with similar properties but different molecular structure.
2-Octyl-1-dodecanol: A higher molecular weight alcohol with similar applications.
2-Hexyl-1-decanol: Shares similar chemical properties and industrial uses.
Uniqueness: 2-Butyl-1-octanol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2-butyloctan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12-13H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVBHZBLHNOQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044818 | |
Record name | 2-Butyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid with a sweet odor; [Sasol MSDS] | |
Record name | 1-Octanol, 2-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyloctanol | |
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URL | https://haz-map.com/Agents/10248 | |
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Boiling Point |
145.00 to 149.00 °C. @ 760.00 mm Hg | |
Record name | 2-Butyl-1-octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3913-02-8 | |
Record name | 2-Butyl-1-octanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3913-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyloctanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913028 | |
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Record name | 2-BUTYL-1-OCTANOL | |
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Record name | 1-Octanol, 2-butyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butyloctan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butyloctan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTYLOCTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N442D9VO79 | |
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Record name | 2-Butyl-1-octanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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